molecular formula C11H10ClNO2S B12904621 5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one CAS No. 89661-01-8

5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one

Cat. No.: B12904621
CAS No.: 89661-01-8
M. Wt: 255.72 g/mol
InChI Key: XMSBVOKGBQLFPB-UHFFFAOYSA-N
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Description

5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one typically involves the reaction of benzylthiol with a suitable isoxazole precursor under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom at the 4-position of the isoxazole ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at around 0-25°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the isoxazole ring.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated isoxazole derivatives.

    Substitution: Isoxazole derivatives with various substituents at the 4-position.

Scientific Research Applications

5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloroisoxazole: Lacks the benzylthio group, making it less versatile in terms of chemical modifications.

    5-(methylthio)methyl-4-chloroisoxazole: Similar structure but with a methylthio group instead of a benzylthio group, which may affect its reactivity and biological activity.

    5-((phenylthio)methyl)-4-chloroisoxazole:

Uniqueness

5-((benzylthio)methyl)-4-chloroisoxazol-3(2H)-one is unique due to the presence of both the benzylthio and chloro groups, which provide a combination of reactivity and stability

Properties

CAS No.

89661-01-8

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

5-(benzylsulfanylmethyl)-4-chloro-1,2-oxazol-3-one

InChI

InChI=1S/C11H10ClNO2S/c12-10-9(15-13-11(10)14)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)

InChI Key

XMSBVOKGBQLFPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=C(C(=O)NO2)Cl

Origin of Product

United States

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